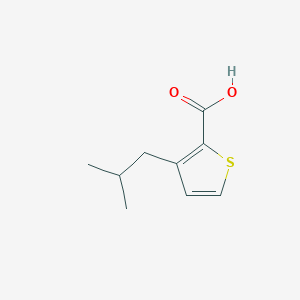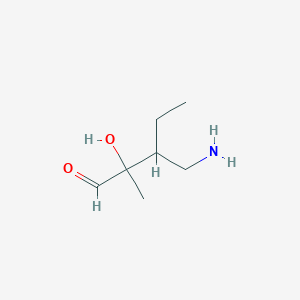![molecular formula C11H17Cl B13156664 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane](/img/structure/B13156664.png)
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes a cyclobutyl group and a chloromethyl group attached to a bicyclo[310]hexane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with cyclopropylanilines. This process can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized bicyclic compounds .
Applications De Recherche Scientifique
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structure makes it a valuable component in the development of new materials with specific properties.
Chemical Biology: The compound can be used to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism by which 3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane exerts its effects is primarily through its interactions with specific molecular targets. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but includes a nitrogen atom, making it relevant in the synthesis of pharmaceuticals and natural products.
Bicyclo[2.1.1]hexane: Another related compound with a different ring system, used in the development of bioactive compounds.
Uniqueness
3-(Chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a chloromethyl group and a cyclobutyl group on the bicyclo[3.1.0]hexane scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C11H17Cl |
|---|---|
Poids moléculaire |
184.70 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-cyclobutylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H17Cl/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2 |
Clé InChI |
IWCUAIVUNIWHCT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2(CC3CC3C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


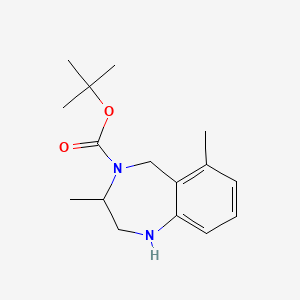
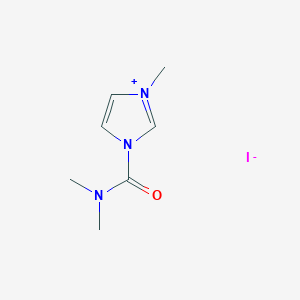

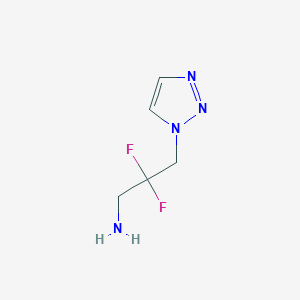
![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)
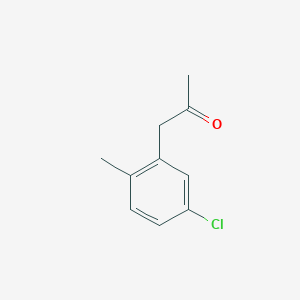
![2-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13156611.png)
